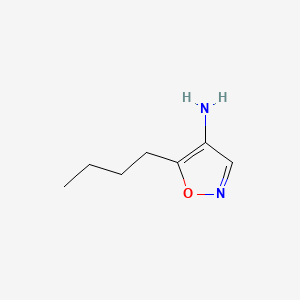

5-Butylisoxazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-butyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-7-6(8)5-9-10-7/h5H,2-4,8H2,1H3 |

InChI Key |

DETFCOQEAFGKPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=NO1)N |

Origin of Product |

United States |

Contextual Framework and Significance of Isoxazol 4 Amines in Contemporary Organic Chemistry

Introduction to Isoxazole (B147169) Heterocycles: Historical Perspectives and Structural Attributes

Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions. benthamdirect.comnih.gov Their history dates back to 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.comresearchgate.net However, the first synthesis of the isoxazole ring is credited to Dunstan and Dymond. ijpcbs.comresearchgate.net Isoxazoles and their derivatives are considered aromatic compounds, exhibiting a degree of stability, though they can be labile in basic media. ijpcbs.comresearchgate.net

The isoxazole ring is an electron-rich system. wikipedia.org Its structure allows for various noncovalent interactions, which is significant for its biological applications. symc.edu.cn The presence of nitrogen and oxygen atoms makes the isoxazole ring a hydrogen bond acceptor, and the unsaturated five-membered ring can participate in π-π stacking interactions. symc.edu.cn The photochemistry of isoxazoles is also a notable attribute; the weak N-O bond can lead to ring collapse under UV irradiation, resulting in rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org

Importance of Amino-Substituted Isoxazoles as Synthetic Intermediates

Amino-substituted isoxazoles are crucial building blocks in organic synthesis. google.com Their versatility stems from the reactive amino group, which can be readily modified, and the isoxazole ring, which can be cleaved to yield other valuable functional groups like β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds. benthamdirect.com This dual functionality makes them highly valuable in the synthesis of more complex molecules and other heterocyclic systems. ijpcbs.comresearchgate.net

5-Amino-substituted isoxazole compounds, in particular, are recognized as important nitrogenous five-membered ring heterocyclic compounds with significant utility in medicinal and agricultural chemistry. google.com The development of efficient synthetic routes to these compounds, such as through the reduction of oximes, is an active area of research. google.com Various methods, including [2+3] and [4+1] cycloaddition reactions, have been developed for the synthesis of 5-substituted aminoisoxazoles. nih.gov

Positioning of 5-Butylisoxazol-4-amine within the Landscape of Isoxazole Derivatives

This compound is a specific derivative within the broad family of isoxazoles. Its structure is characterized by a butyl group at the 5-position and an amine group at the 4-position of the isoxazole ring. The butyl group, being an alkyl substituent, increases the lipophilicity of the molecule, which can influence its solubility and interactions with nonpolar environments. The 4-amino group provides a site for further chemical modification and imparts basic properties to the molecule.

The general class of aminoisoxazoles has been explored for various applications, and the specific substitution pattern of this compound makes it a unique entity for investigation. While information on this exact compound is limited, its structural relatives, such as 5-tert-butylisoxazol-3-amine and other amino-substituted isoxazoles, have been subjects of chemical and patent literature, highlighting the interest in this class of compounds. google.comcymitquimica.comnih.gov

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on its role as a chemical intermediate in the synthesis of more complex molecules. The objectives of such research would include the development of efficient and scalable synthetic routes to the compound itself. Furthermore, exploration of its chemical reactivity, particularly of the amino group, would be crucial for its application as a building block.

Given the wide range of biological activities reported for other isoxazole derivatives, another objective of research on this compound could be to synthesize a library of its derivatives and screen them for potential pharmacological properties. The structural features of this compound, combining a lipophilic alkyl chain and a reactive amino group on the isoxazole core, provide a foundation for creating diverse molecular architectures.

Data Tables

Table 1: Physicochemical Properties of Isoxazole Derivatives

| Property | This compound | 3-Amino-5-tert-butylisoxazole |

| CAS Number | 2228177-83-9 chiralen.com | 55809-36-4 sigmaaldrich.com |

| Molecular Formula | Not explicitly found | C7H12N2O cymitquimica.comsigmaaldrich.com |

| Molecular Weight | Not explicitly found | 140.18 g/mol aablocks.com |

| Physical Form | Not explicitly found | Solid sigmaaldrich.com |

| Melting Point | Not explicitly found | 110-114 °C sigmaaldrich.com |

| Purity | 95% chiralen.com | 97% sigmaaldrich.com |

Table 2: Spectroscopic Data for a Related Compound: 3-Amino-5-tert-butylisoxazole

| Spectroscopic Technique | Data |

| SMILES String | CC(C)(C)c1cc(N)no1 sigmaaldrich.com |

| InChI Key | GGXGVZJHUKEJHO-UHFFFAOYSA-N nih.govsigmaaldrich.com |

| Mass Spectrometry (GC-MS) | Top 5 Peaks: 125, 140, 41, 28, 83 nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Butylisoxazol 4 Amine

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For 5-Butylisoxazol-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of advanced NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to map the intricate network of covalent bonds within the molecule.

¹H and ¹³C NMR: The 1D ¹H and ¹³C NMR spectra provide the initial chemical shift information for each unique proton and carbon environment in this compound. These shifts are influenced by the electronic environment of each nucleus.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the protons within the butyl chain, confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educreative-biostructure.com It is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the CH₂ group adjacent to the isoxazole (B147169) ring in the ¹H spectrum will show a cross-peak to the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.educreative-biostructure.com HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations between the protons of the butyl group and the carbon atoms of the isoxazole ring, definitively establishing the position of the butyl substituent. It can also confirm the position of the amino group by showing correlations between the amino protons and adjacent ring carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt This is particularly useful for determining the conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the butyl chain and the protons on the isoxazole ring or the amino group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Isoxazole C3 | - | ~150-160 | H from NH₂, H from C4-H (if present) |

| Isoxazole C4 | - | ~90-100 | H from NH₂, H from butyl chain |

| Isoxazole C5 | - | ~165-175 | H from butyl chain |

| Isoxazole N-H | ~4.0-6.0 | - | C3, C4 |

| Butyl-C1' | ~2.5-2.8 | ~25-30 | C4, C5, C2' |

| Butyl-C2' | ~1.5-1.7 | ~30-35 | C1', C3' |

| Butyl-C3' | ~1.3-1.5 | ~20-25 | C2', C4' |

| Butyl-C4' | ~0.9-1.0 | ~13-15 | C3' |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Stereochemical Assignment through NMR Spectroscopy

For this compound itself, which is achiral, stereochemical assignment is not applicable. However, for chiral analogues or derivatives, NMR techniques, particularly NOESY, are invaluable. The relative configuration of stereocenters can be determined by observing through-space NOE correlations between specific protons. ipb.pt

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. acs.org For this compound (C₇H₁₂N₂O), the expected exact mass would be confirmed to several decimal places, unequivocally establishing its molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. tutorchase.com Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. arizona.edulibretexts.org For this compound, characteristic fragments would likely arise from the loss of the butyl chain or parts of it, as well as fragmentation of the isoxazole ring. libretexts.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 141.1022 | - | Molecular Ion |

| [M-C₄H₉]⁺ | 84.0345 | - | Loss of butyl radical |

| [C₄H₉]⁺ | 57.0704 | - | Butyl cation |

Note: Observed m/z values would be determined experimentally.

Vibrational Spectroscopy for Functional Group Characterization (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.de

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the butyl group (around 2850-2960 cm⁻¹), C=N and C=C stretching of the isoxazole ring (in the fingerprint region, roughly 1400-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C=C and C=N ring vibrations are typically strong, providing a clear signature for the isoxazole core. oatext.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Amine) | Stretching | 3300-3500 (broad) | Weak |

| N-H (Amine) | Bending | ~1600 | - |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |

| C=N (Isoxazole) | Stretching | ~1620-1680 | Strong |

| C=C (Isoxazole) | Stretching | ~1450-1550 | Strong |

| C-O (Isoxazole) | Stretching | ~1000-1200 | - |

Chiroptical Spectroscopy (if applicable to chiral analogues or derivatives)

As this compound is achiral, it does not exhibit chiroptical properties. However, if chiral derivatives were synthesized, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for characterizing their stereochemistry. rsc.org These methods measure the differential absorption of left and right circularly polarized light, providing a unique spectroscopic fingerprint for each enantiomer.

Reactivity Profiles and Transformational Pathways of 5 Butylisoxazol 4 Amine

Reactions Involving the 4-Amino Group

The primary amino group at the 4-position of the isoxazole (B147169) ring is a key functional handle, enabling a variety of chemical transformations.

Amidation and Sulfonylation

The nucleophilic nature of the 4-amino group allows for its reaction with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Amidation: In a typical amidation reaction, 5-Butylisoxazol-4-amine can be treated with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to yield the N-(5-butylisoxazol-4-yl)amide. The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The choice of base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is crucial to neutralize the hydrogen halide byproduct.

| Acylating Agent | Product |

| Acetyl chloride | N-(5-butylisoxazol-4-yl)acetamide |

| Benzoyl chloride | N-(5-butylisoxazol-4-yl)benzamide |

| Acetic anhydride | N-(5-butylisoxazol-4-yl)acetamide |

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides. For instance, the reaction with benzenesulfonyl chloride in the presence of a base would yield N-(5-butylisoxazol-4-yl)benzenesulfonamide. The synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridines has been reported, indicating that aminoisoxazole moieties can undergo this transformation. nih.gov

| Sulfonylating Agent | Product |

| Benzenesulfonyl chloride | N-(5-butylisoxazol-4-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(5-butylisoxazol-4-yl)-4-methylbenzenesulfonamide |

Acylation and Carbazole (B46965) Formation

While acylation to form simple amides is a standard reaction, further transformations leading to more complex heterocyclic systems such as carbazoles are less direct for this specific substrate. Carbazole synthesis typically involves precursors like indoles or phenylhydrazines. A plausible, albeit speculative, multi-step pathway from this compound to a carbazole derivative would likely require significant modification of the isoxazole ring and is not a direct consequence of a simple acylation reaction.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). The resulting 5-butylisoxazol-4-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comyoutube.com This provides a route to introduce a range of substituents onto the isoxazole ring that are not easily accessible through other means.

| Reagent | Product |

| CuCl | 4-Chloro-5-butylisoxazole |

| CuBr | 4-Bromo-5-butylisoxazole |

| CuCN | 5-Butylisoxazole-4-carbonitrile |

Other transformations of the diazonium salt include its replacement by an iodide ion (by treatment with KI), a hydroxyl group (by heating in water), or a hydrogen atom (by treatment with hypophosphorous acid).

Condensation Reactions with Carbonyl Compounds

The 4-amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of stable Schiff bases from various amino-substituted heterocyclic compounds with aromatic aldehydes has been well-documented. nih.govnih.gov For this compound, the reaction with an aldehyde or ketone would proceed as follows:

| Carbonyl Compound | Product |

| Benzaldehyde | N-Benzylidene-5-butylisoxazol-4-amine |

| Acetone | N-(Propan-2-ylidene)-5-butylisoxazol-4-amine |

These imines can serve as intermediates for further synthetic modifications.

Reactions of the Isoxazole Ring System

The isoxazole ring, while aromatic, exhibits its own characteristic reactivity, which is influenced by the substituents present.

Electrophilic Aromatic Substitution (EAS) Pathways

The 4-amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. In the case of this compound, the positions "ortho" and "para" to the amino group are the C3 and C5 positions of the isoxazole ring. However, the C5 position is already substituted with a butyl group. Therefore, electrophilic attack would be expected to be directed primarily to the C3 position. It is important to note that the isoxazole ring itself has inherent reactivity patterns, and electrophilic substitution on the parent isoxazole is known to favor the C4 position. reddit.com The strong activating effect of the amino group at C4 would likely alter this preference.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can be achieved using reagents like bromine in acetic acid or N-chlorosuccinimide. wikipedia.orgnih.gov The amino group would direct the incoming electrophile to the C3 position.

Nitration: Nitration of aromatic amines often requires careful conditions to avoid oxidation and to control the regioselectivity. wikipedia.orgnih.govmasterorganicchemistry.comrsc.org Direct nitration of this compound with a mixture of nitric and sulfuric acid could potentially lead to the introduction of a nitro group at the C3 position. However, protection of the amino group as an amide is a common strategy to moderate its activating effect and prevent side reactions.

Nucleophilic Attack and Ring Opening Reactions

The isoxazole ring is susceptible to nucleophilic attack, often leading to the cleavage of the labile N-O bond and subsequent ring opening. This reactivity is a cornerstone of the synthetic utility of isoxazoles, allowing their transformation into other valuable chemical structures. rsc.org The presence of the 4-amino group in this compound is expected to modulate this reactivity.

One significant ring-opening pathway for isoxazoles involves reductive cleavage. For instance, molybdenum hexacarbonyl in the presence of water can reductively cleave the N-O bond to yield β-aminoenones. rsc.org Similarly, electrochemical methods and yeast-catalyzed reactions have been shown to induce N-O bond cleavage, particularly in isoxazoles bearing an electron-withdrawing group at the 4-position. rsc.org

Another well-documented ring-opening reaction is initiated by electrophilic attack, followed by nucleophilic capture. A notable example is the ring-opening fluorination using an electrophilic fluorinating agent like Selectfluor. This process leads to the formation of α-fluorocyanoketones. nih.gov The proposed mechanism involves electrophilic fluorination at the C4 position, followed by deprotonation and N-O bond cleavage. For this compound, the electron-rich nature due to the 4-amino group would likely influence the feasibility and regioselectivity of such an initial electrophilic attack.

Base-catalyzed ring-opening is also a known transformation for isoxazoles, particularly those with an acidic proton. Studies on the anti-inflammatory agent leflunomide, which has an unsubstituted C3 position, show that ring scission can proceed through deprotonation at C3, initiating the N-O bond cleavage. researchgate.net While this compound lacks this specific feature, strong bases could potentially initiate ring-opening through alternative mechanisms, possibly involving the amino group.

| Reaction Type | Reagent/Condition | General Product | Reference |

|---|---|---|---|

| Reductive Ring Opening | Mo(CO)6 / H2O | β-aminoenones | rsc.org |

| Electrochemical Reduction | Electrolysis | Enolised dicarbonylimines | rsc.org |

| Electrophilic Ring Opening | Selectfluor | α-fluorocyanoketones | nih.gov |

| Base-catalyzed Opening | Base (e.g., OH-) | α-cyanoenol metabolites (for specific substrates) | researchgate.net |

Rearrangements and Cycloisomerizations

Isoxazoles can undergo a variety of rearrangement reactions, often initiated by thermal or photochemical stimuli. These transformations allow for the conversion of the isoxazole scaffold into other isomeric heterocyclic systems, expanding their synthetic potential. researchgate.net

Photochemical rearrangement is a characteristic reaction of isoxazoles. Upon UV irradiation, isoxazoles can isomerize to oxazoles, often proceeding through a transient acyl azirine intermediate formed by the homolysis of the weak O-N bond. nih.govacs.org More recent studies have shown that photochemical processes can also generate highly reactive ketenimines from trisubstituted isoxazoles, which can then be converted into other heterocycles like pyrazoles. nih.govacs.org The specific substitution pattern on the isoxazole ring can profoundly affect the reaction outcome. acs.org

Thermal rearrangements, often base-catalyzed, provide another pathway for isoxazole transformation. The Boulton-Katritzky rearrangement is a well-known example where 3-acylaminoisoxazoles rearrange into other heterocyclic systems. nih.gov Computational studies have shown that this rearrangement can be part of a cascade process, leading ultimately to more stable oxazole (B20620) structures. nih.gov While this compound does not possess the 3-acylamino substituent, the principle of thermally induced skeletal reorganization is a key aspect of isoxazole chemistry.

Rearrangements have also been observed under mass spectrometry conditions. For instance, collision-induced dissociation of metabolites of the isoxazole-containing drug valdecoxib (B1682126) showed a novel rearrangement involving an intramolecular SN2 reaction followed by cleavage of the N-O bond. nih.gov This highlights the intrinsic tendency of the isoxazole ring to undergo structural reorganization under energetic conditions.

Cycloisomerization reactions are more commonly associated with the synthesis of the isoxazole ring from precursors like α,β-acetylenic oximes, often catalyzed by transition metals such as gold(III). organic-chemistry.orgresearchgate.net However, the reverse process or further isomerization of the formed isoxazole ring is less common but conceivable under specific catalytic conditions.

Reactions Involving the 5-Butyl Substituent

The butyl group at the C5 position of the isoxazole ring is an alkyl substituent and is expected to undergo reactions typical of alkyl chains, particularly at the carbon atom adjacent to the aromatic ring (the α-carbon).

Oxidation and Reduction of the Alkyl Chain

The oxidation of alkyl side chains on aromatic and heterocyclic rings is a common transformation. nih.gov The α-carbon of the butyl group in this compound is analogous to a benzylic position and would be susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Under controlled conditions, this could potentially lead to the formation of a ketone (5-(1-oxobutyl)isoxazol-4-amine) or, with more vigorous oxidation, cleavage of the chain to yield 5-carboxyisoxazol-4-amine.

The reduction of the alkyl chain itself (an alkane) is generally not feasible under standard chemical conditions. However, if the chain were to contain unsaturated bonds or functional groups (e.g., a carbonyl group introduced via oxidation), these could be targeted for reduction. The isoxazole ring itself can be reduced under certain conditions, but the butyl chain is largely inert to reduction. wordpress.comwordpress.com

Functionalization of the Butyl Group (e.g., halogenation, alkylation)

The butyl group can be functionalized using free-radical reactions. wikipedia.org Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., UV light or AIBN), would be expected to selectively introduce a halogen atom at the α-position of the butyl group. chadsprep.comyoutube.com This selectivity is due to the resonance stabilization of the resulting α-heteroaromatic radical intermediate.

Further functionalization could be achieved from the halogenated intermediate. For example, the resulting 5-(1-halobutyl)isoxazol-4-amine could undergo nucleophilic substitution reactions or be used in cross-coupling reactions to introduce new alkyl, aryl, or other functional groups.

Direct alkylation of the butyl chain is not a straightforward reaction. However, C-H activation methodologies, often employing transition metal catalysts, have been developed for the late-stage functionalization of alkyl groups on heterocycles, providing a potential, albeit advanced, route for such transformations. nih.gov

| Reaction Type | Typical Reagents | Expected Product Site | Reference |

|---|---|---|---|

| Side-Chain Oxidation | KMnO4, CrO3 | α-carbon of butyl group | nih.gov |

| Free-Radical Halogenation | NBS, light/AIBN | α-carbon of butyl group | wikipedia.orgchadsprep.com |

| C-H Alkylation | Radical precursors, acidic/oxidizing conditions (Minisci-type) | α-carbon of butyl group | nih.gov |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are critical aspects of the reactivity of this compound, dictated by the directing effects of the existing substituents.

In electrophilic substitution reactions on the isoxazole ring, the 4-amino group is a powerful activating, ortho-para directing group. In the context of the isoxazole ring, this would strongly direct incoming electrophiles to the C3 position. The C5 position is already substituted, so electrophilic attack would overwhelmingly favor C3.

In reactions involving nucleophilic attack on the ring or ring-opening, regioselectivity is often governed by the site of initial attack or the most stable intermediate. For example, in the synthesis of substituted isoxazoles via 1,3-dipolar cycloaddition, regioselectivity is a well-studied phenomenon that can often be controlled by reaction conditions or catalyst choice. rsc.orgrsc.org For reactions of the pre-formed this compound, the electronic nature of the C3 and C5 positions, influenced by the adjacent nitrogen and oxygen atoms respectively, as well as the substituents, will determine the outcome.

Stereoselectivity would become a factor in reactions that create a new chiral center. For instance, if the butyl chain is functionalized at its α-position, a new stereocenter is formed. Free-radical halogenation would typically produce a racemic mixture unless a chiral catalyst or reagent is employed. youtube.com Similarly, reactions involving addition to the isoxazole ring that break its aromaticity could create one or more stereocenters, and the facial selectivity of the attack would determine the stereochemical outcome. Studies on related systems, such as the reaction of isoxazole anions with chiral epoxides, have demonstrated that high levels of stereoselectivity can be achieved, with the reaction proceeding via inversion of configuration at the attacked carbon. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of fundamental isoxazole reactions have been the subject of both experimental and theoretical studies. These investigations provide a framework for understanding the potential transformational pathways of this compound.

The mechanism of photochemical rearrangement of isoxazoles to oxazoles is understood to proceed via an initial homolytic cleavage of the weak N-O bond upon UV excitation. nih.gov This forms a diradical species which then cyclizes to a high-energy acyl azirine intermediate. Subsequent bond reorganization leads to the more stable oxazole ring. nih.gov An alternative pathway from the diradical intermediate involves hydrogen abstraction and C-N bond formation to yield a ketenimine. nih.gov

Ring-opening reactions also have distinct mechanistic underpinnings. The reductive cleavage of the N–O bond by reagents like Mo(CO)₆ is believed to involve coordination of the metal to the isoxazole's heteroatoms, facilitating electron transfer and bond scission. rsc.org Base-catalyzed ring-opening of 3-unsubstituted isoxazoles proceeds via a C3-deprotonation and an elimination-like process that breaks the N-O bond. researchgate.net The mechanism of electrophilic ring-opening, such as with Selectfluor, is proposed to involve an initial electrophilic attack on the ring followed by a nucleophilic attack (by the counter-ion or solvent) that triggers ring cleavage. nih.gov

Mechanistic studies of cycloaddition reactions to form isoxazoles often involve computational (DFT) analysis to rationalize the observed regioselectivity. nih.gov These studies evaluate concerted versus stepwise pathways and analyze the transition state energies to predict the major regioisomer. mdpi.com Similar principles would apply to understanding the regioselectivity of additions to the this compound ring.

Derivatization and Functionalization Strategies for 5 Butylisoxazol 4 Amine Analogues

Synthesis of Substituted Isoxazole-Fused Heterocycles

The 4-amino group and the adjacent 5-position of the isoxazole (B147169) ring are key sites for constructing fused heterocyclic systems. The reactivity of the exocyclic amine group allows for its incorporation into a new ring, leading to polycyclic structures with diverse chemical properties.

One established strategy involves the alkylation of the isoxazole at the 4-position, followed by cyclization to form fused pyridine (B92270) rings. For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with Mannich bases has been shown to yield isoxazolo[5,4-b]pyridine (B12869864) derivatives. sci-hub.ru This approach highlights a direct method for creating fused systems by utilizing the nucleophilicity of the carbon at the 4-position, activated by the adjacent amino group. sci-hub.ru

Other general methodologies for synthesizing fused isoxazoles can be adapted, such as 1,3-dipolar cycloaddition reactions or cyclocondensation reactions involving bifunctional reagents that react with both the amino group and another part of the isoxazole moiety. mdpi.com For example, a reagent with both an aldehyde and a halide could potentially react with the amino group and the C4 carbon to build a new ring structure. The synthesis of pyrrolo[3,4-b]isoxazoles through intramolecular cycloaddition represents another viable, though complex, pathway for creating fused systems based on the isoxazole core. lboro.ac.uk

Table 1: Strategies for Synthesis of Isoxazole-Fused Heterocycles

| Strategy | Reactants/Intermediates | Fused System Example | Reference |

|---|---|---|---|

| Alkylation and Cyclization | 5-Aminoisoxazole, Mannich bases | Isoxazolo[5,4-b]pyridine | sci-hub.ru |

| Cyclocondensation | 4-Aminoisoxazole (B111107), Bifunctional electrophiles | Generic Fused Pyrimidines or Pyridines | mdpi.com |

Preparation of Amine-Containing Isoxazole Derivatives

Modification of the 4-amino group is a primary route for generating analogues of 5-butylisoxazol-4-amine. These modifications range from simple alkylation to the formation of complex quaternary ammonium (B1175870) salts.

The primary amine at the C4 position can be readily converted into secondary and tertiary amines through various synthetic methods.

Secondary Amines: These can be prepared via standard N-alkylation reactions with alkyl halides or through reductive amination with aldehydes or ketones. Another significant method is acylation to form an amide, followed by reduction. The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptides demonstrates the ability of the amino group to form stable amide bonds, which are precursors to secondary amines upon reduction. nih.gov

Tertiary Amines: A well-documented method for synthesizing tertiary amine analogues is the Mannich reaction. This reaction involves the amino-methylation of the C4 position of the isoxazole ring using formaldehyde (B43269) and a secondary amine (e.g., piperidine (B6355638) or dimethylamine), which effectively introduces a tertiary amine functionality. sci-hub.ru Direct, exhaustive alkylation of the primary amine with an appropriate alkylating agent can also yield tertiary amines.

Table 2: Methods for Preparation of Amine Analogues

| Amine Type | Reaction | Reagents | Reference |

|---|---|---|---|

| Secondary | Acylation | Acid chlorides, Anhydrides | nih.gov |

| Secondary | Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | N/A |

| Tertiary | Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperidine) | sci-hub.ru |

Quaternary ammonium salts are ionic compounds formed by the further alkylation of tertiary amines. The synthesis of these derivatives from a this compound precursor would typically involve a two-step process. First, the primary amine is converted to a tertiary amine as described previously. Second, the resulting tertiary amine is reacted with an alkyl halide in what is known as the Menschutkin reaction. scienceinfo.comnih.gov This SN2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a quaternary ammonium cation with the halide as the counter-anion. nih.gov

The choice of alkyl halide (e.g., methyl iodide, ethyl bromide) allows for the introduction of a variety of alkyl groups onto the nitrogen atom, leading to a diverse range of quaternary ammonium salts with potentially different physical and chemical properties. scienceinfo.com

Table 3: Reagents for Quaternary Ammonium Salt Formation via Menschutkin Reaction

| Tertiary Amine Precursor | Alkylating Agent | Resulting Quaternary Group | Reference |

|---|---|---|---|

| 4-(Dimethylamino)-5-butylisoxazole | Methyl Iodide (CH₃I) | -N⁺(CH₃)₃I⁻ | scienceinfo.comnih.gov |

| 4-(Diethylamino)-5-butylisoxazole | Ethyl Bromide (C₂H₅Br) | -N⁺(C₂H₅)₃Br⁻ | scienceinfo.comnih.gov |

Development of Diverse Side Chain Modifications at the Isoxazole Nucleus

Modifying the side chains of the isoxazole nucleus, particularly the butyl group at the C5 position, offers another avenue for creating structural diversity. While the existing literature primarily focuses on derivatization of the amino group, standard organic synthesis techniques can be applied to alter the alkyl chain.

These modifications would likely be introduced by starting the synthesis of the isoxazole ring with a different β-keto ester precursor that already contains the desired functionality. For example, using a β-keto ester with a terminal alkyne, alkene, or ester group on the side chain would result in an isoxazole with a functionalized side chain at the 5-position. This functional handle could then be used for further reactions, such as click chemistry, cross-coupling reactions, or conversion to other functional groups. Direct functionalization of the butyl group on the pre-formed this compound is more challenging due to the potential for competing reactions with the isoxazole ring and the amino group, but reactions like selective terminal oxidation or halogenation could be explored under carefully controlled conditions.

Heterogenization and Immobilization Studies for Catalytic Applications

For potential applications in catalysis, this compound and its derivatives can be immobilized on solid supports. This process, known as heterogenization, can improve catalyst stability, simplify product purification, and enable catalyst recycling. mdpi.com

A plausible strategy for immobilization involves covalently linking the isoxazole molecule to a solid support, such as magnetic microparticles, silica (B1680970) gel, or a polymer resin. mdpi.com This can be achieved by first modifying the 4-amino group with a linker molecule that has a second functional group capable of reacting with the support. For example, the amine could be reacted with a cyclic anhydride (B1165640) (like succinic anhydride) to introduce a carboxylic acid group. This functionalized isoxazole can then be attached to an amine-functionalized support using a coupling agent or via a cross-linker like glutaraldehyde. mdpi.com Research on the immobilization of amine oxidases on amino-functionalized magnetic particles provides a successful model for this type of covalent attachment, demonstrating enhanced thermal stability and recyclability of the immobilized species. mdpi.com While the catalytic properties of this compound itself are not established, these immobilization techniques provide a clear path forward should such properties be discovered.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-amino-3-methylisoxazole |

| Isoxazolo[5,4-b]pyridine |

| Pyrrolo[3,4-b]isoxazole |

| 5-amino-3-methyl-isoxazole-4-carboxylic acid |

| Piperidine |

| Dimethylamine |

| Formaldehyde |

| Methyl iodide |

| Ethyl bromide |

| Benzyl chloride |

| Glutaraldehyde |

Theoretical and Computational Investigations of 5 Butylisoxazol 4 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry offers powerful tools to probe the electronic environment of 5-Butylisoxazol-4-amine.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized geometry and ground state properties of this compound. By using a functional such as B3LYP with a basis set like 6-311G(d,p), the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface can be determined.

These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, the calculated bond lengths within the isoxazole (B147169) ring and the bond angles involving the amine group and the butyl chain can be compared with experimental data for similar structures to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT/B3LYP/6-311G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-N2 | 1.425 | N2-C3-C4 | 108.5 |

| N2-C3 | 1.310 | C3-C4-C5 | 110.2 |

| C3-C4 | 1.450 | C4-C5-O1 | 105.8 |

| C4-C7 | 1.480 | C5-O1-N2 | 109.5 |

| C5-O1 | 1.350 | C4-C7-N8 | 121.0 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the electron-rich amine group and the isoxazole ring, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the isoxazole ring, highlighting potential sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.15 |

Conformational Analysis and Energy Minima Calculations

The butyl group in this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis is performed to identify the most stable conformers, which are the ones that are most likely to be present at equilibrium. By systematically rotating the dihedral angles of the butyl chain and calculating the potential energy at each step, a potential energy surface can be mapped.

The global minimum on this surface corresponds to the most stable conformation. Other local minima represent other stable conformers. The relative energies of these conformers, calculated using methods like DFT, can determine their population distribution at a given temperature according to the Boltzmann distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a hypothetical reaction involving this compound, computational methods can be used to explore the reaction pathway from reactants to products.

Transition State Characterization

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find the transition state structure.

Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the reaction pathway from the transition state down to the reactants and products. This analysis confirms that the identified transition state indeed connects the desired reactants and products. The IRC path provides a detailed picture of the geometric changes that occur during the reaction and helps to visualize the transformation process. The energy profile along the IRC provides the activation energies for the forward and reverse reactions.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

The theoretical prediction of spectroscopic properties for this compound is a crucial aspect of its computational investigation, providing insights into its structural and electronic characteristics. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), it is possible to simulate various types of spectra, which can aid in the interpretation of experimental data or predict the spectroscopic behavior of the molecule in the absence of empirical measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure of this compound. These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method embedded within DFT calculations. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (TMS).

The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, theoretical predictions would delineate the expected resonances for the protons and carbons of the butyl group, as well as those of the isoxazole ring and the amine substituent. The accuracy of these predictions is dependent on the level of theory and the basis set employed in the calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-NH₂ | - | - |

| Isoxazole H3 | - | - |

| Butyl-CH₂ (α) | - | - |

| Butyl-CH₂ (β) | - | - |

| Butyl-CH₂ (γ) | - | - |

| Butyl-CH₃ (δ) | - | - |

| Isoxazole C3 | - | - |

| Isoxazole C4 | - | - |

| Isoxazole C5 | - | - |

| Butyl-C (α) | - | - |

| Butyl-C (β) | - | - |

| Butyl-C (γ) | - | - |

| Butyl-C (δ) | - | - |

Note: The table above is for illustrative purposes to show the format of predicted data. Actual values would be obtained from specific computational chemistry software.

Infrared (IR) Spectroscopy:

Theoretical IR spectroscopy provides valuable information about the vibrational modes of this compound. By performing frequency calculations using DFT, the vibrational frequencies and their corresponding intensities can be predicted. These calculations are based on the harmonic oscillator approximation, and the computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

The predicted IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups present in the molecule. For instance, the N-H stretching vibrations of the amine group, the C=N and C=C stretching vibrations of the isoxazole ring, and the C-H stretching vibrations of the butyl group would all appear at distinct frequencies.

Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | - |

| C-H Stretch (Aliphatic) | - |

| C=N Stretch (Isoxazole) | - |

| C=C Stretch (Isoxazole) | - |

| N-H Bend (Amine) | - |

| C-H Bend (Aliphatic) | - |

Note: This table illustrates the type of data generated from computational predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The prediction of the UV-Vis spectrum of this compound is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. These electronic transitions typically involve the promotion of an electron from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).

The predicted UV-Vis spectrum provides insights into the electronic structure and chromophores within the molecule. For this compound, the transitions are expected to be of π → π* and n → π* character, originating from the isoxazole ring and the amine group. The solvent environment can also be modeled in these calculations to account for solvatochromic shifts.

Predicted UV-Vis Absorption for this compound (Illustrative)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | - | - |

| HOMO-1 → LUMO | - | - |

| HOMO → LUMO+1 | - | - |

Note: This table is a representation of the output from TD-DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior of this compound over time. Unlike the static picture provided by quantum mechanical calculations, MD simulations provide a temporal evolution of the system, allowing for the investigation of conformational changes, intermolecular interactions, and solvent effects.

The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a suitable force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to model the bonded and non-bonded interactions.

The simulation begins with an initial set of atomic coordinates and velocities. Newton's equations of motion are then solved iteratively to propagate the system forward in time, generating a trajectory of atomic positions and velocities. This trajectory can be analyzed to extract a wealth of information about the dynamic properties of the molecule.

Conformational Analysis:

A key application of MD simulations is the exploration of the conformational landscape of this compound. The butyl chain can adopt various rotational conformations (rotamers), and MD simulations can reveal the preferred conformations and the energy barriers between them. Analysis of the dihedral angles along the butyl chain over the course of the simulation can identify the most populated conformational states.

Solvation and Intermolecular Interactions:

MD simulations are particularly well-suited for studying the behavior of this compound in a solvent, such as water or an organic solvent. The explicit inclusion of solvent molecules allows for a detailed analysis of solute-solvent interactions, including the formation and dynamics of hydrogen bonds between the amine group of the solute and the solvent molecules. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

Dynamic Properties:

The trajectory from an MD simulation can be used to calculate various dynamic properties. For example, the root-mean-square deviation (RMSD) of the atomic positions from a reference structure can be monitored to assess the structural stability and flexibility of the molecule over time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight the more flexible regions of the molecule, such as the terminal end of the butyl chain.

Illustrative Data from a Hypothetical MD Simulation of this compound

| Property | Description | Illustrative Finding |

| RMSD | Measures the average deviation of the molecule from its initial structure over time. | A stable RMSD value would indicate that the molecule maintains a consistent overall structure during the simulation. |

| RMSF | Measures the fluctuation of each atom around its average position. | Higher RMSF values for the butyl chain atoms would suggest greater flexibility in this region compared to the more rigid isoxazole ring. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the amine group and surrounding water molecules. | A consistent number of hydrogen bonds would indicate stable solvation of the polar amine group. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a distance r from a solute atom. | A sharp peak in the g(r) for water oxygen around the amine hydrogens would provide evidence of strong hydrogen bonding. |

Note: This table provides examples of the types of data and insights that can be obtained from molecular dynamics simulations.

By combining quantum mechanical calculations for spectroscopic predictions with molecular dynamics simulations for dynamic behavior, a comprehensive theoretical understanding of this compound can be achieved. These computational approaches provide valuable insights that complement and guide experimental studies.

Applications of 5 Butylisoxazol 4 Amine in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecule Synthesis

The inherent functionalities of 5-Butylisoxazol-4-amine, namely the nucleophilic amino group and the isoxazole (B147169) scaffold, position it as a versatile building block for the synthesis of more complex molecular architectures.

Precursor in Multi-Step Synthetic Sequences

In multi-step syntheses, the primary amine of this compound can serve as a key handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and arylation to introduce diverse functional groups. For instance, reaction with various acyl chlorides or anhydrides would yield the corresponding amides, which are prevalent in many biologically active molecules. Similarly, its participation in reductive amination with aldehydes or ketones provides a straightforward route to secondary and tertiary amines.

The isoxazole ring itself can be a precursor to other functionalities. For example, under certain reductive conditions, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of β-enaminones or other acyclic structures, thereby expanding its synthetic utility.

Role in the Construction of Macrocycles and Polycyclic Systems

The bifunctional nature of this compound makes it a potential candidate for the construction of macrocyclic and polycyclic systems. The amino group can be tethered to another reactive site within the same molecule or a different molecule, followed by a ring-closing reaction. For example, if the butyl chain were functionalized with a terminal leaving group, an intramolecular cyclization could lead to the formation of a fused ring system.

Furthermore, in reactions with difunctional reagents, this compound could participate in polymerization or macrocyclization reactions. For instance, condensation with a dicarboxylic acid could lead to the formation of a polyamide macrocycle. The isoxazole ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, particularly if appropriately substituted, to construct complex polycyclic frameworks.

Ligand Synthesis for Coordination Chemistry and Catalysis

The nitrogen atom of the amino group and the nitrogen and oxygen atoms of the isoxazole ring in this compound are potential coordination sites for metal ions. This makes it an attractive scaffold for the design and synthesis of novel ligands for coordination chemistry and catalysis.

By modifying the amino group with other donor functionalities, multidentate ligands can be prepared. For instance, reaction with 2-pyridinecarboxaldehyde followed by reduction would yield a bidentate N,N-ligand. The synthesis of such ligands is crucial for the development of new metal complexes with tailored electronic and steric properties for applications in catalysis, such as in cross-coupling reactions or asymmetric synthesis.

Contribution to the Development of Novel Functional Organic Materials

The structural features of this compound also suggest its potential use in the development of novel functional organic materials.

Precursors for Polymer Chemistry

The primary amine functionality allows this compound to be used as a monomer in the synthesis of various polymers. For example, it can be used to prepare polyamides, polyimides, or polyureas through condensation polymerization with appropriate comonomers. The incorporation of the isoxazole ring into the polymer backbone could impart specific properties to the material, such as altered thermal stability, solubility, or photophysical characteristics.

Components in Self-Assembled Systems

The ability of the amino group to form hydrogen bonds, coupled with the potential for π-π stacking interactions involving the isoxazole ring, makes this compound a candidate for the construction of self-assembled systems. Through non-covalent interactions, molecules of this compound or its derivatives could organize into well-defined supramolecular structures such as gels, liquid crystals, or molecular networks. These materials could have applications in areas such as sensing, drug delivery, and electronics.

Methodology Development Utilizing the 4-Amino Functionality

The 4-amino group on the this compound scaffold serves as a critical functional handle for a variety of synthetic transformations. Its nucleophilic character allows for the development of methodologies aimed at creating diverse libraries of derivatives through reactions such as acylation, sulfonylation, and condensation. Research into the reactivity of structurally similar aminoisoxazoles provides valuable insights into the synthetic potential of this moiety.

Acylation and Amide Bond Formation

The conversion of the 4-amino group into an amide is a primary strategy for molecular elaboration. This transformation is fundamental in medicinal chemistry for generating analogues with modified physicochemical properties. The reactivity of the amino group in aminoisoxazoles has been specifically investigated in the context of peptide synthesis.

Studies on a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), have shown that the amino group can act as a nucleophile for amide bond formation. nih.govnih.gov Interestingly, the amino group of AMIA was found to be unreactive under typical conditions used for Fmoc (9-fluorenylmethoxycarbonyl) protection, suggesting a degree of electronic deactivation by the isoxazole ring. nih.gov However, it was demonstrated that the unprotected amino acid could be successfully coupled to the N-terminus of a resin-bound peptide, confirming that the amino group is available for acylation reactions. nih.gov Further investigation revealed that forcing conditions, such as repeated coupling cycles accelerated by ultrasonic agitation, could achieve acylation where classical methods failed. nih.gov

These findings suggest that while the 4-amino group of this compound may exhibit modest reactivity, it is a viable site for acylation with reagents like acyl chlorides, anhydrides, and activated carboxylic acids to furnish the corresponding N-acylated products.

Table 1: Acylation of the Isoxazole 4-Amino Group

This table summarizes generalized acylation reactions based on the reactivity of analogous aminoisoxazole systems.

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Coupling Reagents/Conditions | Product Type |

| This compound | Carboxylic Acid | DCC, HOBt, or other peptide coupling agents | N-Acyl-5-butylisoxazol-4-amine |

| This compound | Acyl Chloride | Base (e.g., Pyridine (B92270), Et₃N) | N-Acyl-5-butylisoxazol-4-amine |

| This compound | Acid Anhydride (B1165640) | Base (e.g., Pyridine) or Heat | N-Acyl-5-butylisoxazol-4-amine |

| This compound | Fmoc-Osu | Na₂CO₃, Dioxane/Water | N-Fmoc-5-butylisoxazol-4-amine |

Schiff Base Formation and Reductive Amination

The primary amino group is also amenable to condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction provides a straightforward method for introducing a wide range of substituents onto the isoxazole core. The resulting imine functionality can be a target for further synthetic modifications, most notably reduction to a secondary amine via reductive amination. This two-step sequence expands the chemical space accessible from the parent amine, allowing for the introduction of alkyl and aryl-alkyl groups at the 4-position.

Table 2: Schiff Base Formation and Subsequent Reduction

This table outlines the methodology for synthesizing secondary amines from this compound via reductive amination.

| Step | Reactants | Reagents/Conditions | Intermediate/Product Type |

| 1. Imine Formation | This compound, Aldehyde or Ketone | Acid or Base catalyst, Dehydrating agent | N-Alkylidene-5-butylisoxazol-4-amine |

| 2. Reduction | N-Alkylidene-5-butylisoxazol-4-amine | NaBH₄, NaBH₃CN, or H₂/Catalyst | N-Alkyl-5-butylisoxazol-4-amine |

Synthesis of Urea, Thiourea, and Sulfonamide Derivatives

The nucleophilicity of the 4-amino group can also be exploited in reactions with isocyanates, isothiocyanates, and sulfonyl chlorides. These reactions provide access to urea, thiourea, and sulfonamide derivatives, respectively. Each of these functional groups acts as a valuable hydrogen bond donor and/or acceptor, significantly influencing the biological and physical properties of the parent molecule. The synthesis is typically high-yielding and proceeds under mild conditions, making it a robust method for library development.

Table 3: Additional Derivatization Methodologies

This table presents other key synthetic transformations utilizing the 4-amino functionality.

| Reagent Class | General Structure | Reaction Conditions | Product Class |

| Isocyanate | R-N=C=O | Aprotic solvent (e.g., THF, CH₂Cl₂) | N-Substituted Urea |

| Isothiocyanate | R-N=C=S | Aprotic solvent (e.g., THF, CH₂Cl₂) | N-Substituted Thiourea |

| Sulfonyl Chloride | R-SO₂-Cl | Base (e.g., Pyridine) in an aprotic solvent | N-Substituted Sulfonamide |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The efficient and selective synthesis of 5-Butylisoxazol-4-amine is the foundational step for any further investigation. While general methods for the synthesis of 4-aminoisoxazoles exist, optimizing these for a butyl-substituted derivative is crucial. Future research should focus on:

Regioselective Synthesis: Developing synthetic routes that yield the desired 4-amino-5-butyl regioisomer with high selectivity is paramount to avoid tedious and costly purification steps. Methodologies such as 1,3-dipolar cycloaddition reactions between nitrile oxides and enamines could be explored and optimized for this specific target.

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a key goal in modern chemistry. Future work should aim to utilize greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesizing this compound.

Scalable Synthesis: For any potential practical applications, a scalable synthetic route is essential. Research should be directed towards developing methodologies that are amenable to large-scale production without compromising yield or purity.

Exploration of Underutilized Reactivity Modes

The reactivity of the 4-amino and the isoxazole (B147169) ring in this compound offers a rich landscape for chemical transformations. Future studies should investigate:

Functionalization of the Amino Group: The primary amine at the 4-position is a versatile handle for a wide range of chemical modifications. Research into its acylation, alkylation, arylation, and sulfonylation reactions could lead to a diverse library of novel derivatives with potentially interesting biological or material properties.

Ring-Opening and Rearrangement Reactions: Isoxazole rings are known to undergo various ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. A systematic investigation of the stability and reactivity of the 5-butylisoxazole ring system could uncover novel synthetic transformations and provide access to unique molecular scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The isoxazole ring can participate in various metal-catalyzed cross-coupling reactions. Exploring the reactivity of C-H bonds on the isoxazole ring or the butyl group towards functionalization via catalysts like palladium or rhodium could provide efficient pathways to more complex molecules.

Advanced Characterization Techniques and In-Situ Monitoring of Reactions

A comprehensive understanding of the structure and reaction dynamics of this compound requires the application of advanced analytical techniques. Future research should employ:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In-Situ Spectroscopic Monitoring: Utilizing techniques like FT-IR, Raman, and NMR spectroscopy to monitor reactions in real-time can provide valuable mechanistic insights and help in optimizing reaction conditions for the synthesis and transformation of this compound.

Deeper Computational Insight into Reaction Mechanisms and Properties

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties and reactivity of new molecules. For this compound, future computational work should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the molecule, providing a theoretical framework for experimental observations.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of potential synthetic routes and transformations, aiding in the rational design of more efficient reactions.

Prediction of Physicochemical Properties: Properties such as lipophilicity (logP), pKa, and solubility can be predicted using computational methods, providing early insights into the potential of this compound and its derivatives as drug candidates or functional materials.

Design of New Synthetic Applications Beyond Current Scope

Once a solid understanding of the synthesis, reactivity, and properties of this compound is established, the focus can shift to exploring its potential applications. Future research in this area should include:

Medicinal Chemistry: The 4-aminoisoxazole (B111107) moiety is a known pharmacophore in various biologically active compounds. Screening this compound and its derivatives for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could lead to the discovery of new therapeutic agents.

Agrochemicals: Substituted isoxazoles have found applications as herbicides and fungicides. Investigating the potential of this compound derivatives in this area could lead to the development of new crop protection agents.

Materials Science: The isoxazole ring can be incorporated into polymers and other materials to impart specific properties. Exploring the use of this compound as a monomer or a building block for functional materials could open up new avenues in materials science.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (as in ) to ensure intermediate formation .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Rigorous characterization involves:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks using δ values (ppm) relative to TMS. For example, the isoxazole ring protons typically resonate between 6.0–8.0 ppm, while the butyl chain appears as multiplets at 0.5–2.5 ppm (analogous to ) .

- IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3300–3500 cm⁻¹) and isoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) .

- Elemental Analysis : Verify C, H, N composition (±0.3% deviation) using a CHN analyzer .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂N₂O: 141.1 g/mol).

Q. Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may irritate skin/mucous membranes (similar to 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine; ) .

- Waste Disposal : Segregate organic waste and transfer to certified hazardous waste facilities (as per ) .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How do structural modifications to the isoxazole ring affect the compound's reactivity or biological activity?

Answer :

Modifications to the isoxazole core (e.g., substituent position, chain length) influence electronic properties and bioactivity:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position increase electrophilicity, enhancing reactivity in nucleophilic substitutions () .

- Biological Activity : The butyl chain may improve lipophilicity, aiding membrane penetration. Analogous thiazole derivatives () show enhanced antimicrobial activity with longer alkyl chains .

Q. Contradictions :

- Solvent polarity impacts regioselectivity. Polar aprotic solvents (e.g., DMF) favor cyclization but may reduce yields due to side reactions .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Q. Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the N4 amine group is likely nucleophilic, enabling functionalization (analogous to triazole studies in ) .

- Molecular Docking : Screen for potential biological targets (e.g., kinase inhibitors) by modeling interactions with active sites, as demonstrated for benzothiazole derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.